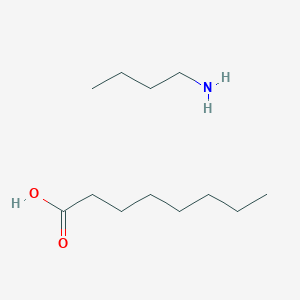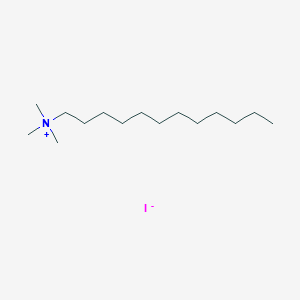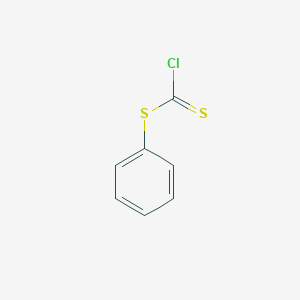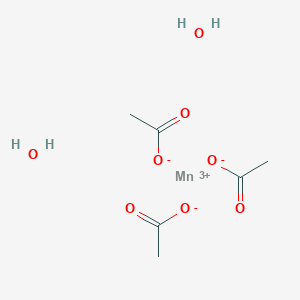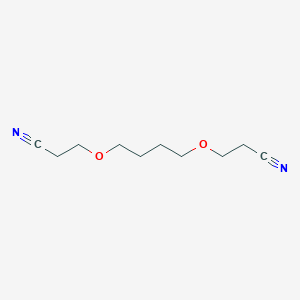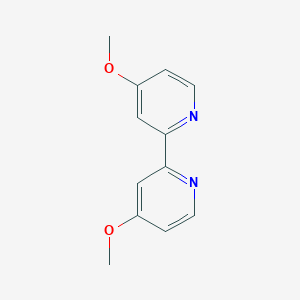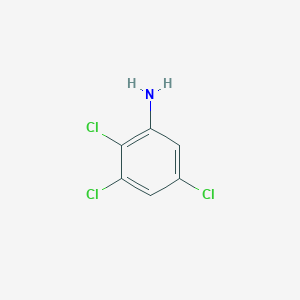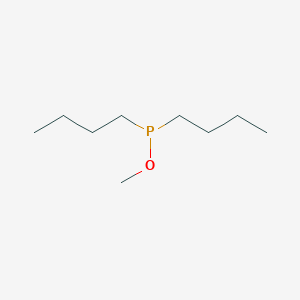
Dibutylphosphinous acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylphosphinous acid methyl ester, also known as DBPME, is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in scientific research applications due to its unique properties. DBPME is a colorless liquid that is soluble in water and organic solvents.
Mécanisme D'action
Dibutylphosphinous acid methyl ester acts as a bidentate ligand for metal ions, meaning it can bind to metal ions at two points. The metal complexes formed by Dibutylphosphinous acid methyl ester have been shown to have unique catalytic properties due to the coordination of Dibutylphosphinous acid methyl ester to the metal ion. The mechanism of action of Dibutylphosphinous acid methyl ester in catalytic reactions is still being studied, but it is believed that the metal complexes formed by Dibutylphosphinous acid methyl ester are able to activate certain substrates and facilitate chemical reactions.
Effets Biochimiques Et Physiologiques
Dibutylphosphinous acid methyl ester has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is important to handle Dibutylphosphinous acid methyl ester with care and to follow proper safety protocols when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutylphosphinous acid methyl ester has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be used in the synthesis of metal complexes for catalytic reactions. However, Dibutylphosphinous acid methyl ester is a toxic compound that requires proper handling and disposal. It is also important to note that the metal complexes formed by Dibutylphosphinous acid methyl ester may not be stable in certain reaction conditions.
Orientations Futures
There are several future directions for research on Dibutylphosphinous acid methyl ester. One area of interest is the study of the mechanism of action of Dibutylphosphinous acid methyl ester in catalytic reactions. Understanding how Dibutylphosphinous acid methyl ester interacts with metal ions and substrates could lead to the development of new catalytic systems. Another area of interest is the study of the toxicity of Dibutylphosphinous acid methyl ester and its effects on the environment. It is important to understand the potential risks associated with the use of Dibutylphosphinous acid methyl ester in scientific research.
Méthodes De Synthèse
Dibutylphosphinous acid methyl ester can be synthesized by reacting dibutylphosphine with methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields Dibutylphosphinous acid methyl ester as a product. The synthesis of Dibutylphosphinous acid methyl ester is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Dibutylphosphinous acid methyl ester is widely used in scientific research applications due to its ability to act as a ligand for metal ions. It has been used in the synthesis of metal complexes such as nickel, copper, and palladium complexes. These metal complexes have been used in catalytic reactions such as cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
Propriétés
Numéro CAS |
17383-45-8 |
|---|---|
Nom du produit |
Dibutylphosphinous acid methyl ester |
Formule moléculaire |
C9H21OP |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
dibutyl(methoxy)phosphane |
InChI |
InChI=1S/C9H21OP/c1-4-6-8-11(10-3)9-7-5-2/h4-9H2,1-3H3 |
Clé InChI |
MOSGKQHVIIYOJN-UHFFFAOYSA-N |
SMILES |
CCCCP(CCCC)OC |
SMILES canonique |
CCCCP(CCCC)OC |
Synonymes |
Dibutylphosphinous acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)
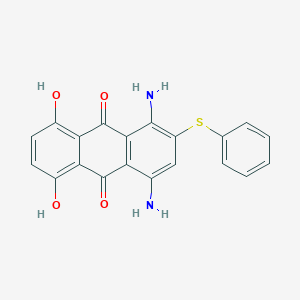
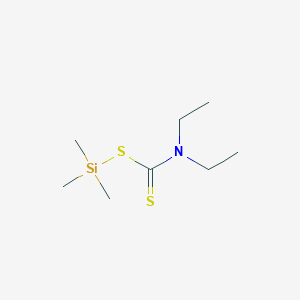
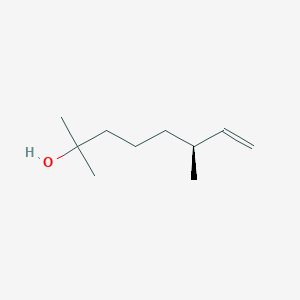
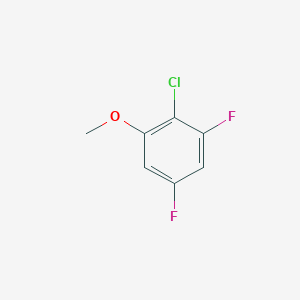
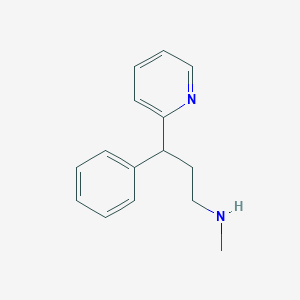
![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
